molecular formula C9H11Cl2N3 B2549967 4-(1H-imidazol-4-yl)aniline dihydrochloride CAS No. 72798-67-5

4-(1H-imidazol-4-yl)aniline dihydrochloride

Cat. No.: B2549967
CAS No.: 72798-67-5
M. Wt: 232.11
InChI Key: NULLFMCVSFQERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-4-yl)aniline dihydrochloride: is a chemical compound with the molecular formula C9H9N3·2HCl It is a derivative of aniline, where the aniline ring is substituted with an imidazole ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-4-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with imidazole under specific conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-(1H-imidazol-4-yl)aniline dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, making it useful in the study of enzyme kinetics and receptor-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-(1H-imidazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(1H-imidazol-5-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULLFMCVSFQERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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